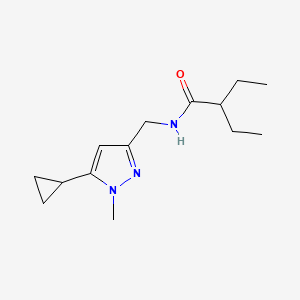![molecular formula C16H21N3O B2478463 N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide CAS No. 2094412-41-4](/img/structure/B2478463.png)
N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide, commonly known as MIIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MIIP is a small molecule inhibitor that targets the tumor suppressor protein, PTEN, and has been shown to exhibit anti-tumor properties in various cancer cell lines.
Mecanismo De Acción
MIIP acts as an inhibitor of PTEN by binding to its phosphatase domain, which leads to the activation of the PI3K/AKT/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth, proliferation, and survival, and its dysregulation is often observed in cancer cells. By inhibiting PTEN, MIIP can effectively block the activation of this pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
MIIP has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. MIIP can also inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. Additionally, MIIP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MIIP in lab experiments is its specificity for PTEN. This allows for targeted inhibition of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. MIIP also exhibits low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using MIIP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on MIIP. One potential area of focus is the development of more efficient synthesis methods for MIIP, which can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to MIIP treatment. Additionally, there is a need for further studies on the safety and efficacy of MIIP in vivo, which can pave the way for its clinical development as a cancer therapy.
Métodos De Síntesis
The synthesis of MIIP involves a multi-step process that starts with the reaction of 3-methylbutylamine with 2-bromoacetophenone to form the intermediate, 1-(3-methylbutyl)-1-phenyl-2-bromoethane. This intermediate is then reacted with hydrazine hydrate to form the substituted indazole derivative, which is further reacted with propenoic acid to form the final product, MIIP.
Aplicaciones Científicas De Investigación
MIIP has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PTEN protein, which is a key regulator of the PI3K/AKT/mTOR signaling pathway. MIIP has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[[1-(3-methylbutyl)indazol-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-4-16(20)17-11-14-13-7-5-6-8-15(13)19(18-14)10-9-12(2)3/h4-8,12H,1,9-11H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOMBAEOAIDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=N1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


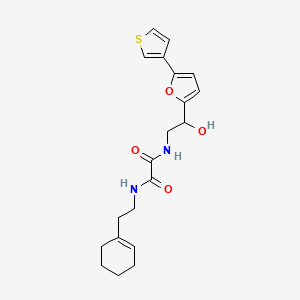
![2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2478383.png)
![2-imino-N,1,10-trimethyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2478385.png)
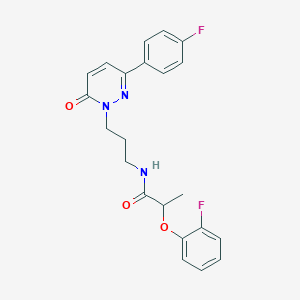
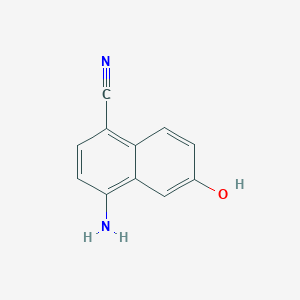
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2478391.png)
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(thiophene-3-carbonyl)azetidine](/img/structure/B2478392.png)

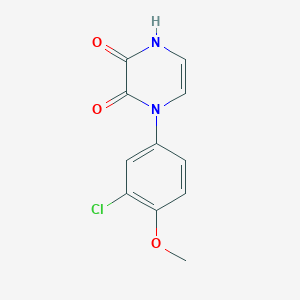

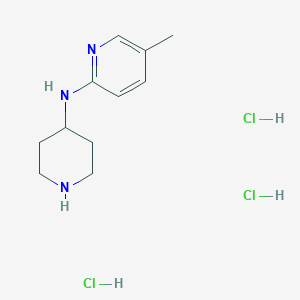
![(4-((4-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478400.png)
